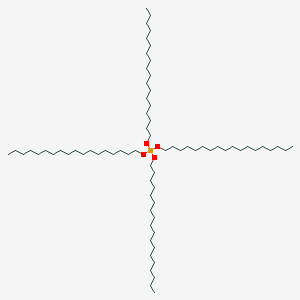

Tetraoctadecylsilkat

Übersicht

Beschreibung

Tetraethyl orthosilicate (TEOS) is a chemical precursor widely used in the synthesis of silica-based materials through sol-gel processes. It serves as a silicon source for the preparation of various silica structures, including monodisperse particles, mesoporous particles, and microspheres . The hydrolysis and condensation reactions of TEOS are influenced by factors such as concentration, pH, and the presence of catalysts like ammonia, which can lead to the formation of colloidal silica particles with controlled size and morphology .

Synthesis Analysis

The Stöber process is a common method for synthesizing silica particles using TEOS. High concentrations of TEOS, up to 1.24 M, have been used to achieve a solids content of 7.45% in the resulting suspension, with particle sizes ranging from 30-1000 nm . The sol-gel synthesis of silica can also involve acid-catalyzed hydrolysis and condensation of TEOS, where the reaction conditions significantly affect the gel's properties. Nonrandom cyclization during these reactions leads to the formation of cagelike intermediates . Additionally, the oil-water emulsion process has been utilized to create mesoporous silica particles with unique radially oriented pore structures from tetramethyl orthosilicate (TMOS), a compound similar to TEOS .

Molecular Structure Analysis

The molecular structure of silica derived from TEOS is influenced by the reaction conditions. For instance, the formation of cagelike intermediates during acid-catalyzed sol-gel polymerization suggests a nonrandom cyclization pattern, which is supported by spectroscopic evidence . The structure of the resulting silica particles can be spherical, as observed in the presence of basic catalysts like ammonia, methylamine, and dimethylamine . The optical, electronic, and conformational properties of ortho-tetraaryls, which are related to the silica structure, have been examined, demonstrating potential for use as helical building blocks in various applications .

Chemical Reactions Analysis

The hydrolysis and condensation of TEOS are key reactions in the synthesis of silica materials. These reactions can be catalyzed by acids or bases, with the rate of hydrolysis being a first-order process in the orthosilicate concentration . The heat of reaction for the hydrolysis-polymerization process of TEOS in acidic conditions has been measured, revealing a large exothermic reaction followed by a slow exothermic reaction and then a small endothermic one . The amidation of carboxylic acids with amines using TMOS, a compound related to TEOS, has been demonstrated, showing the versatility of orthosilicates in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of silica particles synthesized from TEOS are highly dependent on the synthesis conditions. The density of silica microspheres can range from 2.11 to 2.16 g/cm³ . The size and size distribution of the particles are affected by the concentrations of TEOS, catalysts, and water . The surface area and pore size of mesoporous silica particles can be tailored, with surface areas up to 800 m²/g and large pores of size 20 nm being achievable . The generation of secondary particles in seeded growth reactions of TEOS has been linked to electrostatic repulsion forces, which can be modulated by monomer concentration and the presence of electrolytes .

Wissenschaftliche Forschungsanwendungen

Fortgeschrittene Katalyse

Tetraoctadecylsilkat kann verwendet werden, um funktionalisierte Siliziumdioxid-Nanopartikel zu erzeugen, die als Katalysatoren in organischen Reaktionen dienen. Diese Katalysatoren können Reaktionsgeschwindigkeiten, Selektivität und Ausbeuten verbessern. Beispielsweise können sie bei der Synthese von Cyclopentanonprodukten eingesetzt werden, wo sie hohe Umsätze und Ausbeuten in Gegenwart von molekularem Sauerstoff als einzigem Oxidationsmittel gezeigt haben .

Arzneimittel-Abgabesysteme

Die Fähigkeit der Verbindung, Nanopartikel mit großer Oberfläche zu bilden, macht sie ideal für Anwendungen in der Arzneimittelverabreichung. Es kann so modifiziert werden, dass es therapeutische Wirkstoffe trägt und diese an gezielten Stellen im Körper freisetzt, was die Wirksamkeit verschiedener Medikamente möglicherweise verbessert und die Nebenwirkungen reduziert .

Biomedizinische Anwendungen

Im biomedizinischen Bereich können this compound-Nanopartikel für die Bildgebung und Diagnostik verwendet werden. Ihre Oberfläche kann mit spezifischen Liganden funktionalisiert werden, um an Biomarker oder Zellen zu binden, was den Nachweis und die Behandlung von Krankheiten unterstützt .

Sanierung der Umwelt

Funktionalisierte Siliziumdioxid-Nanopartikel, die aus this compound gewonnen werden, können in der Sanierung der Umwelt eingesetzt werden. Sie können Schadstoffe aus Wasser und Boden adsorbieren und entfernen und so zur Reinigung der Umwelt beitragen .

Abwasserbehandlung

Diese Nanopartikel können auch eine entscheidende Rolle bei der Abwasserbehandlung spielen. Sie können so konzipiert werden, dass sie gezielt bestimmte Schadstoffe wie Schwermetalle und organische Verbindungen aus industriellen und kommunalen Abwasserströmen entfernen .

Polymer-Nanocomposites

This compound wird aufgrund seiner anpassbaren Morphologie und einfachen Funktionalisierung zur Herstellung von Polymer-Nanocomposites verwendet. Diese Verbundwerkstoffe weisen verbesserte mechanische, thermische und Barriereeigenschaften auf, was sie für eine Vielzahl von industriellen Anwendungen geeignet macht .

Safety and Hazards

Zukünftige Richtungen

TEOS-based hydrogels have been investigated for their potential in drug delivery applications . The effects of the nanoparticulate building blocks on the drug release properties of these materials have been studied . These studies underline the versatility of these basic, TEOS-only hydrogels for drug delivery applications .

Wirkmechanismus

Mode of Action

For example, some silicate compounds are known to act as desiccants, removing the oily, protective film that covers insects’ bodies, causing them to dry out and die .

Biochemical Pathways

Silicate compounds are known to play a role in the formation of biosilica in certain organisms

Pharmacokinetics

Pharmacokinetics studies the movement of drugs within the body and can be influenced by factors such as the chemical properties of the drug, its formulation, and the route of administration .

Result of Action

Silicate compounds are known to have various effects depending on their specific structure and the biological system in which they are present .

Action Environment

The action, efficacy, and stability of tetraoctadecyl silicate can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light conditions can all impact the action of chemical compounds .

Eigenschaften

IUPAC Name |

tetraoctadecyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H148O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77(74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGQDFWIISLOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H148O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313971 | |

| Record name | Tetraoctadecyl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1106.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18816-28-9 | |

| Record name | Tetraoctadecyl silicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18816-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctadecyl orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018816289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctadecyl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctadecyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)